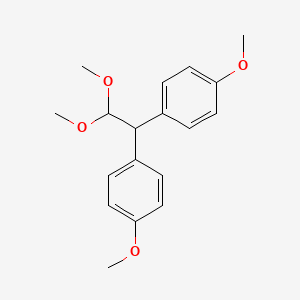
1,1'-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) is an organic compound with a complex structure that includes two methoxybenzene groups connected by a dimethoxyethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and anhydrous tetrahydrofuran (THF). The mixture is cooled to 0°C, and titanium tetrachloride (TiCl4) is added. The reaction is then heated to reflux and stirred for several hours. After cooling, the reaction mixture is quenched with aqueous hydrochloric acid and extracted with dichloromethane. The organic phase is dried and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound has a similar structure but with different substituents on the ethane bridge.
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has methyl groups instead of methoxy groups on the benzene rings
Uniqueness
1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) is unique due to its specific combination of methoxy groups and the dimethoxyethane bridge, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
61732-73-8 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2,2-dimethoxy-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-5-13(6-10-15)17(18(21-3)22-4)14-7-11-16(20-2)12-8-14/h5-12,17-18H,1-4H3 |
InChI Key |
KOHNSMSXNKFLHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















